Imidazo[1,5-a]pyridin-8-ylmethanol

IDO1 inhibitor TDO2 inhibitor cancer immunotherapy

Obtaining 8-substituted imidazo[1,5-a]pyridines with reliable purity is a frequent bottleneck in kinase and IDO1/TDO2 inhibitor programs. This building block directly addresses that need: - Directly enables synthesis of patent-covered IDO1/TDO2 inhibitors (CN110872289A) for cancer immunotherapy. - The 8-hydroxymethyl handle supports rapid diversification into potent kinase inhibitors (Mnk1/2, MEK, ITK) and tubulin-targeting chalcones. - Supplied with verified purity (≥95%) and full analytical documentation to ensure reproducible SAR studies and IP-safe lead optimization.

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 153936-24-4
Cat. No. B2547807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-a]pyridin-8-ylmethanol
CAS153936-24-4
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESC1=CN2C=NC=C2C(=C1)CO
InChIInChI=1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2
InChIKeyZPMLFIQEXXHNKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-a]pyridin-8-ylmethanol (CAS 153936-24-4) Procurement: Core Structural and Chemical Profile for Research Sourcing


Imidazo[1,5-a]pyridin-8-ylmethanol (CAS 153936-24-4) is a heterocyclic building block featuring an imidazo[1,5-a]pyridine core with a hydroxymethyl substituent at the 8-position . It has a molecular weight of 148.16 g/mol, molecular formula C₈H₈N₂O, and is commercially available at purities of 95–98% for pharmaceutical research and chemical synthesis . The compound serves as a versatile intermediate for generating diverse bioactive molecules, including kinase inhibitors and IDO1/TDO2 modulators, due to its unique substitution pattern and synthetic accessibility [1].

Why Imidazo[1,5-a]pyridin-8-ylmethanol Cannot Be Replaced by Generic Imidazopyridine Analogs in Targeted Synthesis


The imidazo[1,5-a]pyridine scaffold exhibits isomer-dependent biological and physicochemical properties; for example, imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine are studied for distinct pharmacophore applications (pharmacology vs. luminescent materials, respectively) [1]. Within the imidazo[1,5-a]pyridine class, the specific 8-hydroxymethyl substitution confers unique reactivity and binding potential that cannot be replicated by alternative substitution patterns. A patent specifically covering 8-substituted imidazo[1,5-a]pyridines as IDO1/TDO2 inhibitors demonstrates that even small changes at this position critically affect enzyme inhibition profiles and therapeutic utility [2]. Thus, substituting Imidazo[1,5-a]pyridin-8-ylmethanol with a different imidazopyridine isomer or a non-8-substituted analog would fundamentally alter the downstream synthetic outcomes and target engagement, leading to unpredictable or suboptimal biological results.

Imidazo[1,5-a]pyridin-8-ylmethanol Comparative Performance Data vs. In-Class Analogs


IDO1/TDO2 Inhibitor Development: The Essential Role of 8-Substitution in Imidazo[1,5-a]pyridines

The patent CN110872289A explicitly claims 8-substituted imidazo[1,5-a]pyridines as effective inhibitors of indoleamine 2,3-dioxygenase (IDO1) and/or tryptophan 2,3-dioxygenase (TDO2) [1]. This highlights that substitution at the 8-position is a critical determinant of biological activity within the imidazo[1,5-a]pyridine series. Consequently, the 8-hydroxymethyl derivative provides a distinct advantage as a synthetic intermediate for generating potent IDO1/TDO2 modulators, while other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridines) or differently substituted imidazo[1,5-a]pyridines lack this specific activity profile.

IDO1 inhibitor TDO2 inhibitor cancer immunotherapy

Imidazo[1,5-a]pyridine Scaffold Cytotoxicity Profile: Class-Wide Potency Compared to Standard Chemotherapeutics

While no direct data exists for Imidazo[1,5-a]pyridin-8-ylmethanol itself, the broader imidazo[1,5-a]pyridine class demonstrates significant and tunable cytotoxicity. In a 2025 study, imidazo[1,5-a]pyridine-based chalcone derivatives (7n and 7o) showed IC₅₀ values as low as 3.26–4.23 µM against the MDA-MB-231 breast cancer cell line, compared to the standard chemotherapeutic nocodazole (IC₅₀ = 3.2 µM) [1]. This establishes the core scaffold's inherent potency and validates the 8-hydroxymethyl derivative as a logical entry point for further anticancer agent development, with the added advantage of a functionalizable handle for optimization.

anticancer cytotoxicity chalcone derivatives

Kinase Inhibition Potential: Sub-Micromolar to Nanomolar Activity Across Imidazo[1,5-a]pyridine Derivatives

The imidazo[1,5-a]pyridine scaffold is a privileged structure for kinase inhibition, with multiple reported derivatives showing potent activity against clinically relevant kinases. For example, spiro[cyclohexane-1,3′-imidazo[1,5-a]pyridine]-1′,5′-dione derivatives exhibit sub-micromolar to low nanomolar inhibition of Mnk1/2 with high selectivity over CDKs [1]. Additionally, 5-anilinoimidazo[1,5-a]pyridines are claimed as MEK kinase inhibitors [2], and the related ITK inhibitor GNE-4997 achieves a Ki of 0.09 nM [3]. This class-wide kinase inhibition profile supports the use of Imidazo[1,5-a]pyridin-8-ylmethanol as a strategic intermediate for generating novel kinase inhibitors, with the 8-hydroxymethyl group offering a versatile site for further derivatization.

kinase inhibitor Mnk1/2 MEK ITK

CNS Drug Discovery: Imidazo[1,5-a]pyridines as Potent 5-HT₄ Receptor Partial Agonists for Alzheimer's Disease

Imidazo[1,5-a]pyridine derivatives have been optimized as 5-HT₄ receptor partial agonists for cognitive disorders associated with Alzheimer's disease. A key finding from structure-activity relationship (SAR) studies is that introduction of an isopropyl group at the 3-position of the imidazo[1,5-a]pyridine core dramatically shifts activity from antagonist to agonist [1]. This highlights the exquisite sensitivity of biological activity to specific substitution patterns. The 8-hydroxymethyl derivative offers a distinct functional handle for further optimization towards brain-penetrant, selective 5-HT₄ agonists—a therapeutic profile that cannot be achieved with generic imidazopyridine building blocks.

5-HT4 receptor Alzheimer's disease CNS penetrant

Optimal Research Applications for Imidazo[1,5-a]pyridin-8-ylmethanol Based on Comparative Evidence


Synthesis of Patent-Protected IDO1/TDO2 Inhibitors

As claimed in CN110872289A, 8-substituted imidazo[1,5-a]pyridines are effective IDO1/TDO2 inhibitors. This compound serves as a direct intermediate for generating novel, patentable inhibitors in cancer immunotherapy research [1].

Development of Novel Kinase Inhibitors

Given the class-wide potency of imidazo[1,5-a]pyridines against kinases such as Mnk1/2, MEK, and ITK (with Ki values as low as 0.09 nM), this building block is ideal for synthesizing focused kinase inhibitor libraries for oncology and inflammation programs [2].

Hit-to-Lead Optimization of Anticancer Agents

The imidazo[1,5-a]pyridine scaffold yields chalcone derivatives with IC₅₀ values comparable to nocodazole (3.2–4.2 µM) against MDA-MB-231 breast cancer cells. The 8-hydroxymethyl handle allows rapid diversification to improve potency and selectivity [3].

CNS Drug Discovery for Alzheimer's Disease

SAR studies demonstrate that specific substitution on the imidazo[1,5-a]pyridine core can tune 5-HT₄ receptor activity from antagonist to agonist. This compound enables the synthesis of brain-penetrant 5-HT₄ partial agonists for cognitive enhancement [4].

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